
5-羟基-2-四氢萘酮
描述
5-Hydroxy-2-tetralone: is an organic compound with the molecular formula C10H10O2 . It is a derivative of tetralone, featuring a hydroxyl group at the 5-position.
科学研究应用
5-Hydroxy-2-tetralone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
Mode of Action
It’s known that the compound can be used in the synthesis of various derivatives , which suggests that it may interact with its targets through chemical reactions to induce changes.
Biochemical Pathways
It’s known that the compound can be used in the synthesis of various derivatives , which could potentially affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given its use in the synthesis of various derivatives , it’s likely that the compound could have a range of potential effects depending on the specific targets and pathways involved.
生化分析
Biochemical Properties
5-Hydroxy-2-tetralone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including oxidoreductases and hydrolases. These interactions often involve the hydroxyl group of 5-Hydroxy-2-tetralone, which can participate in hydrogen bonding and other non-covalent interactions. For instance, 5-Hydroxy-2-tetralone can act as a substrate for certain oxidoreductases, leading to its conversion into other metabolites .
Cellular Effects
The effects of 5-Hydroxy-2-tetralone on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 5-Hydroxy-2-tetralone can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, including alterations in the levels of key metabolites and energy production.
Molecular Mechanism
At the molecular level, 5-Hydroxy-2-tetralone exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The hydroxyl group of 5-Hydroxy-2-tetralone can form hydrogen bonds with amino acid residues in enzymes, leading to enzyme inhibition or activation. Additionally, 5-Hydroxy-2-tetralone can influence gene expression by binding to transcription factors and modulating their activity . These molecular interactions are crucial for the compound’s biochemical activity and its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Hydroxy-2-tetralone can change over time. The stability of 5-Hydroxy-2-tetralone is an important factor, as it can degrade under certain conditions, leading to a decrease in its activity. Studies have shown that 5-Hydroxy-2-tetralone can undergo oxidation and other chemical transformations, which can affect its long-term stability and efficacy . Additionally, the long-term effects of 5-Hydroxy-2-tetralone on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity over time .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-2-tetralone vary with different dosages in animal models. At low doses, 5-Hydroxy-2-tetralone has been shown to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects. At higher doses, 5-Hydroxy-2-tetralone can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are important for understanding the therapeutic potential and safety profile of 5-Hydroxy-2-tetralone.
Metabolic Pathways
5-Hydroxy-2-tetralone is involved in various metabolic pathways, including those related to its oxidation and reduction. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of hydroxylated and oxidized metabolites . These metabolic transformations can affect the biological activity and toxicity of 5-Hydroxy-2-tetralone. Additionally, 5-Hydroxy-2-tetralone can influence metabolic flux by modulating the activity of key enzymes involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of 5-Hydroxy-2-tetralone within cells and tissues are mediated by various transporters and binding proteins. 5-Hydroxy-2-tetralone can be transported across cell membranes by specific transporters, which facilitate its uptake and distribution within cells . Once inside the cell, 5-Hydroxy-2-tetralone can interact with binding proteins that influence its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biological activity and its effects on cellular processes.
Subcellular Localization
The subcellular localization of 5-Hydroxy-2-tetralone is an important factor in its activity and function. 5-Hydroxy-2-tetralone can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct 5-Hydroxy-2-tetralone to specific organelles. The subcellular localization of 5-Hydroxy-2-tetralone can influence its interactions with biomolecules and its effects on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-tetralone can be achieved through several methods. One common approach involves the hydroxylation of 2-tetralone. This can be done using reagents such as hydrogen peroxide in the presence of a catalyst like acetic acid. Another method involves the use of hydroxyquinones, where the quinone undergoes a series of reactions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 5-Hydroxy-2-tetralone typically involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product. The process may involve the use of solvents like benzene and catalysts such as aluminum chloride to facilitate the reaction .
化学反应分析
Types of Reactions: 5-Hydroxy-2-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated derivatives.
属性
IUPAC Name |
5-hydroxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,12H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWVZSMEMISBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408361 | |
| Record name | 5-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35697-10-0 | |
| Record name | 5-Hydroxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
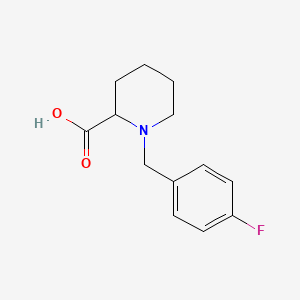
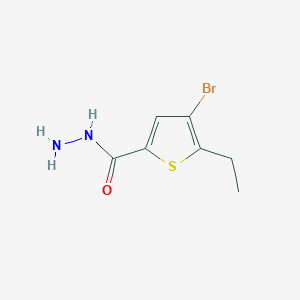
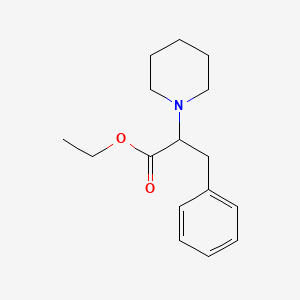
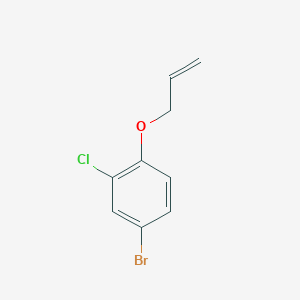
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
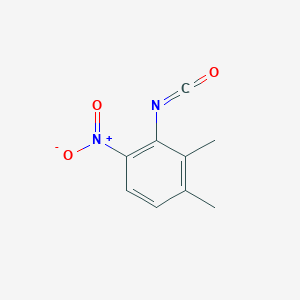
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)
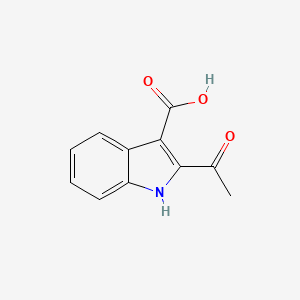
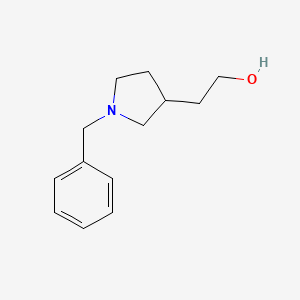
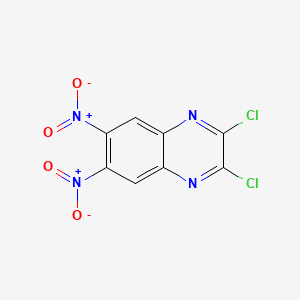
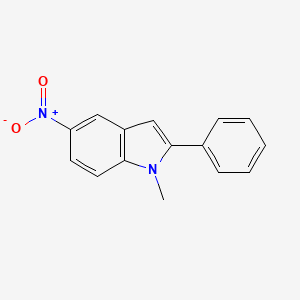

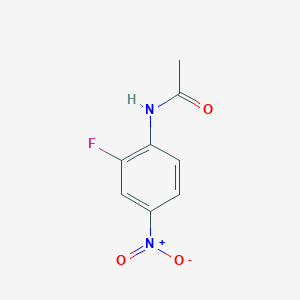
acetate](/img/structure/B1335835.png)
